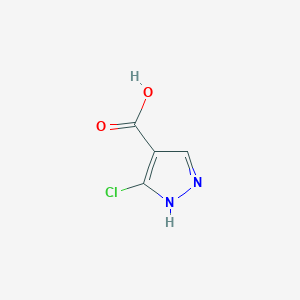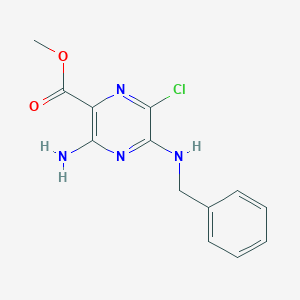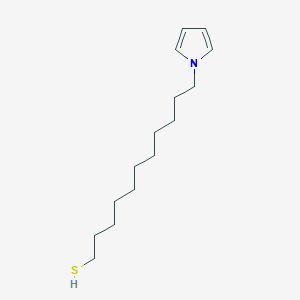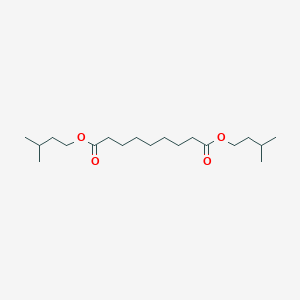![molecular formula C8H16O3 B179075 1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]- CAS No. 13752-97-1](/img/structure/B179075.png)
1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]-
Overview
Description
1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]- is an organic compound with the molecular formula C8H16O3This compound is characterized by its colorless to pale yellow liquid appearance and low volatility .
Preparation Methods
1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]- can be synthesized through a series of chemical reactions. One common method involves the reaction of 2-methoxyethanol with butyraldehyde to form an alcohol-aldehyde intermediate. This intermediate then undergoes a condensation reaction with excess ethylene glycol to yield the target compound . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]- has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the production of polymers such as polyurethanes and polyureas.
Biology: The compound is utilized in the synthesis of biologically active molecules and as a solvent in various biochemical reactions.
Medicine: It serves as a building block in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]- involves its interaction with various molecular targets. In organic synthesis, it acts as a reactive intermediate, facilitating the formation of complex molecules through its functional groups. The pathways involved include nucleophilic addition, condensation, and polymerization reactions .
Comparison with Similar Compounds
1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]- can be compared with similar compounds such as:
1-Propene, 3-[2-(2-ethoxyethoxy)ethoxy]-: This compound has an ethoxy group instead of a methoxy group, leading to different reactivity and properties.
1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]-: This compound has a similar structure but with variations in the alkyl chain length and functional groups
These comparisons highlight the unique properties and reactivity of 1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]-, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
3-[2-(2-methoxyethoxy)ethoxy]prop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-3-4-10-7-8-11-6-5-9-2/h3H,1,4-8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTTILRPAYBZIKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10338220 | |
| Record name | 1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10338220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13752-97-1 | |
| Record name | 1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10338220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(Trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B178994.png)
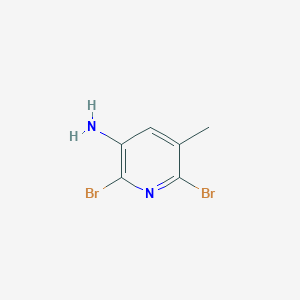

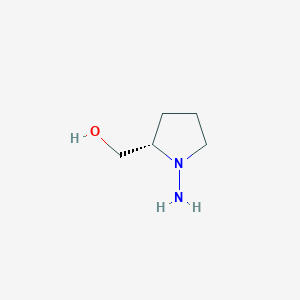
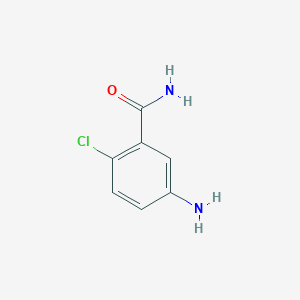
![3-Phenylpyrido[2,3-e][1,2,4]triazine](/img/structure/B179012.png)
